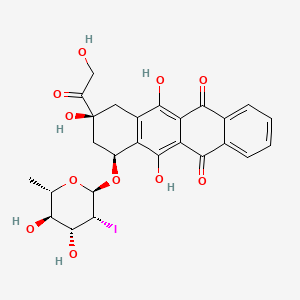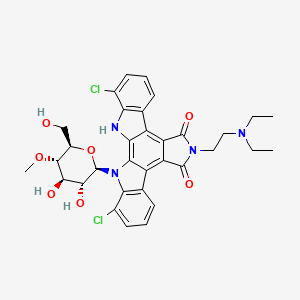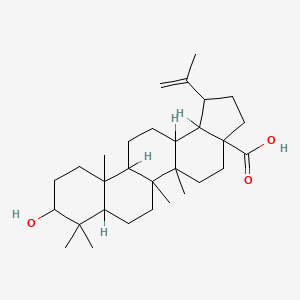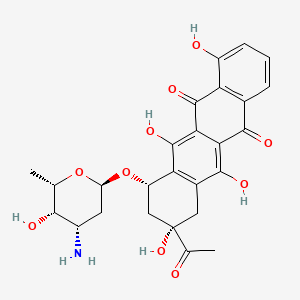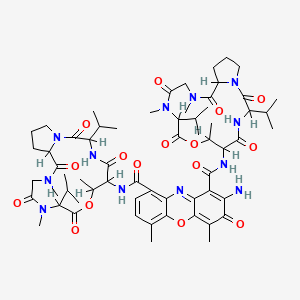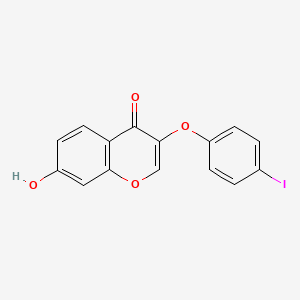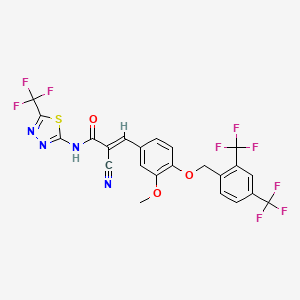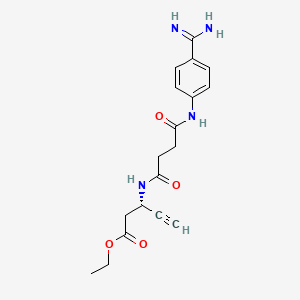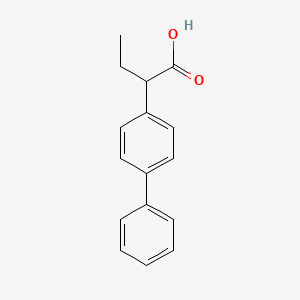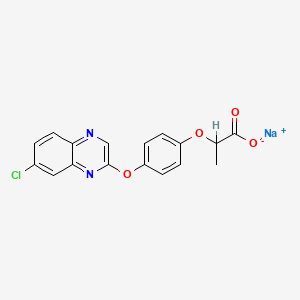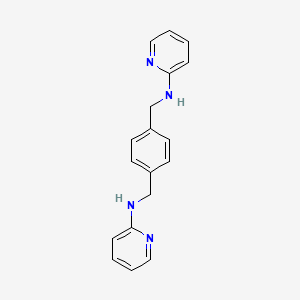
WZ811
概要
説明
- WZ811は、CXCケモカイン受容体4(CXCR4)の低分子拮抗薬です。CXCR4は、ストローマ細胞由来因子1(SDF-1またはCXCL12)に特異的なGタンパク質共役受容体です。
- CXCR4の活性化は、造血幹細胞のホーミング、ケモタキシス、リンパ球の静止、および特定の癌細胞型の増殖と転移を含む、さまざまな生物学的プロセスにおいて重要な役割を果たします .
科学的研究の応用
- WZ811’s potential applications span multiple fields:
Chemistry: As a CXCR4 antagonist, it can be used in drug discovery and chemical biology research.
Biology: It affects hematopoietic stem cell migration and lymphocyte function.
Medicine: this compound may have therapeutic implications for CXCR4-related diseases.
Industry: Its unique properties make it valuable for drug development.
作用機序
- WZ811のメカニズムは、CXCR4/SDF-1シグナル伝達経路の阻害に関与しています。
- This compoundはcAMPレベルを調節し、SDF-1誘導のマトリゲル浸潤を阻害します。
- 分子標的と経路の詳細については、さらなる研究が必要です。
類似化合物の比較
- 残念ながら、入手可能な情報には、特定の類似化合物は記載されていません。
生化学分析
Biochemical Properties
WZ811 plays a crucial role in biochemical reactions by specifically antagonizing the CXCR4 receptor. CXCR4 is a G-protein-coupled receptor that binds to the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). This compound inhibits the CXCR4/SDF-1-mediated modulation of cyclic adenosine monophosphate (cAMP) levels in cells, with an effective concentration (EC50) of 1.2 nM . Additionally, this compound blocks SDF-1-induced Matrigel invasion in cells with an EC50 of 5.2 nM . This compound interacts with various biomolecules, including CXCR4, and disrupts the signaling pathways mediated by this receptor.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of TF-1 and UT-7 cells in a dose-dependent manner and induces apoptosis in chronic lymphocytic leukemia cells . This compound also enhances the sensitivity of cells to docetaxel, a chemotherapeutic agent . Furthermore, this compound inhibits the migration and invasion of cancer cells, such as MDA-MB-231 breast carcinoma cells, by blocking the CXCR4/SDF-1 signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its ligand, SDF-1. This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and migration . By blocking the CXCR4/SDF-1 interaction, this compound effectively reduces the activation of these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound maintains its potency in inhibiting CXCR4-mediated signaling pathways. Long-term studies have shown that this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells even after prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models of chronic lymphocytic leukemia, this compound administered at a dosage of 40 mg/kg effectively inhibited tumor growth and blocked the CXCR4/PI3K/AKT signaling pathway . Higher doses of this compound have been associated with increased apoptosis and reduced tumor aggressiveness . At very high doses, potential toxic or adverse effects may occur, and careful dosage optimization is necessary to achieve therapeutic efficacy without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to the CXCR4 receptor. By inhibiting the CXCR4/SDF-1 interaction, this compound affects the downstream signaling pathways, including the PI3K/AKT pathway . This inhibition leads to changes in metabolic flux and metabolite levels within the cells. Additionally, this compound’s interaction with CXCR4 may influence the expression of genes involved in cellular metabolism, further affecting the overall metabolic state of the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the CXCR4 receptor suggests that it may be actively transported to areas with high CXCR4 expression . This targeted distribution enhances the compound’s efficacy in inhibiting CXCR4-mediated signaling pathways. Additionally, this compound’s localization and accumulation within specific tissues may be influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, CXCR4. Upon binding to CXCR4, this compound may be directed to specific cellular compartments where CXCR4 is localized . This localization is crucial for the compound’s activity, as it allows this compound to effectively inhibit CXCR4-mediated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, further influencing its function and activity .
準備方法
- WZ811は、2つの芳香族アミン基から合成されます。
- This compoundは、CXCR4に対するTN14003の結合を効果的に阻害し、EC50値は0.3 nMです。
- その後、this compoundはSDF-1の機能を阻害し、CXCR4/SDF-1を介したシグナル伝達経路をブロックします .
化学反応の分析
- WZ811は、SDF-1誘導cAMPレベルの調節の阻害(EC50 = 1.2 nM)とマトリゲル浸潤(EC50 = 5.2 nM)を含む、さまざまな反応を起こします。
- これらの反応の一般的な試薬や条件は、入手可能な文献には明記されていません。
科学研究への応用
- This compoundの潜在的な応用範囲は、複数の分野に及びます。
化学: CXCR4拮抗薬として、創薬や化学生物学研究に使用できます。
生物学: 造血幹細胞の移動とリンパ球の機能に影響を与えます。
医学: this compoundは、CXCR4関連疾患の治療に役立つ可能性があります。
類似化合物との比較
- Unfortunately, specific similar compounds are not mentioned in the available information.
特性
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
| Record name | WZ811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-02-4 | |
| Record name | WZ811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WZ 811 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



